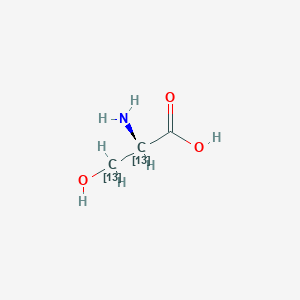
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid is a labeled amino acid where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13. This compound is a derivative of serine, an important amino acid involved in various metabolic processes. The isotopic labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and protein synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid typically involves the incorporation of carbon-13 into the serine molecule. One common method is the use of labeled precursors in the biosynthesis pathway. For instance, glucose labeled with carbon-13 can be used as a starting material, which is then metabolized by microorganisms to produce the labeled amino acid.
Industrial Production Methods
Industrial production of isotopically labeled compounds often involves microbial fermentation processes. Microorganisms are cultured in a medium containing the labeled precursor, such as carbon-13 labeled glucose. The microorganisms metabolize the precursor and incorporate the labeled carbon into various metabolic products, including this compound. The compound is then extracted and purified using standard biochemical techniques.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of (2S)-2-amino-3-oxo(2,3-13C2)propanoic acid.
Reduction: Formation of (2S)-2-amino-3-hydroxypropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of protein synthesis and degradation, as the labeled carbon atoms can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Used in research on amino acid metabolism and related disorders.
Industry: Applied in the development of new pharmaceuticals and in the study of enzyme mechanisms.
作用機序
The mechanism of action of (2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid involves its incorporation into metabolic pathways where it can be used as a building block for proteins or other biomolecules. The labeled carbon atoms allow researchers to track its movement and transformation within cells, providing insights into metabolic processes and enzyme activities.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-hydroxypropanoic acid: The non-labeled version of the compound.
(2S)-2-amino-3-oxo(2,3-13C2)propanoic acid: An oxidized derivative.
(2S)-2-amino-3-hydroxy(2,3-13C2)butanoic acid: A homologous compound with an additional carbon atom.
Uniqueness
The primary uniqueness of (2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid lies in its isotopic labeling, which makes it a valuable tool for tracing and studying metabolic pathways. The presence of carbon-13 allows for precise detection and analysis using techniques such as NMR spectroscopy, providing detailed information on the compound’s behavior and interactions in biological systems.
特性
分子式 |
C3H7NO3 |
|---|---|
分子量 |
107.08 g/mol |
IUPAC名 |
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1 |
InChIキー |
MTCFGRXMJLQNBG-GSPFBODJSA-N |
異性体SMILES |
[13CH2]([13C@@H](C(=O)O)N)O |
正規SMILES |
C(C(C(=O)O)N)O |
配列 |
S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


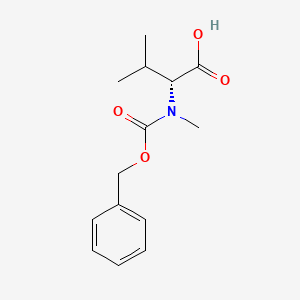





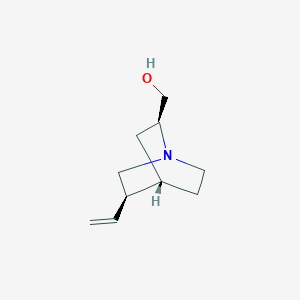
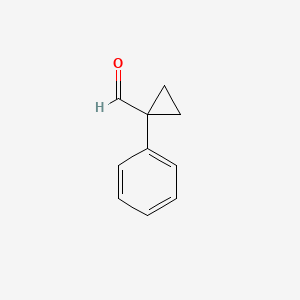

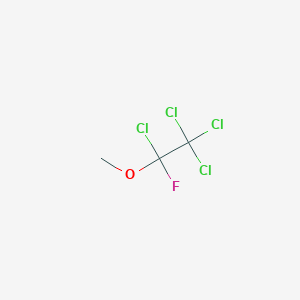



![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)
